molecular formula C17H16N2O4S2 B3005221 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-50-7

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B3005221
CAS No.: 941988-50-7
M. Wt: 376.45
InChI Key: LJGAGTWJEAVNKZ-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a cyano group at position 3 and a sulfonamide-acetamide moiety at position 2. The compound’s structural uniqueness lies in the combination of electron-withdrawing (cyano, sulfonyl) and electron-donating (methoxy) groups, which modulate reactivity and bioactivity.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-23-11-5-7-12(8-6-11)25(21,22)10-16(20)19-17-14(9-18)13-3-2-4-15(13)24-17/h5-8H,2-4,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGAGTWJEAVNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of interest in medicinal chemistry, particularly concerning its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical identifiers:

  • IUPAC Name : this compound
  • CAS Number : 924099-53-6
  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol

The compound features a cyclopentathiophene core with a cyano group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antiinflammatory Properties

Recent studies have indicated that derivatives of the cyclopentathiophene structure exhibit significant anti-inflammatory activity. For instance, molecular docking studies suggest that compounds similar to this compound can act as selective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity observed in these studies indicates potential for further optimization to enhance efficacy against inflammatory diseases .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Compounds containing thiophene derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against human cancer cell lines, suggesting that this compound could be explored for similar applications .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The cyano group and sulfonamide moiety are critical for binding to active sites on target enzymes like 5-LOX and COX enzymes, leading to reduced production of inflammatory mediators.
  • Receptor Modulation : The structural arrangement allows interaction with various receptors involved in pain and inflammation pathways, potentially leading to analgesic effects.

Case Study 1: In Silico Docking Studies

In silico docking studies conducted on related compounds have shown promising results in terms of binding affinity to 5-LOX. For example, a study reported that a structurally analogous compound demonstrated a binding energy significantly lower than that of Celecoxib, a known anti-inflammatory drug, indicating potential for selective inhibition .

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays performed on cancer cell lines (e.g., MCF7 breast cancer cells) revealed that compounds with similar thiophene structures exhibited IC50 values in the low micromolar range. These findings suggest that this compound may also possess significant anticancer properties worth investigating further .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity
Research indicates that compounds containing thiophene derivatives, similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, exhibit promising antibacterial properties. For instance, sulfacetamide derivatives have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus through mechanisms that may involve urease inhibition and disruption of bacterial cell wall synthesis .

1.2 Urease Inhibition
The compound's structural features suggest potential for urease inhibition, a critical target in treating conditions like urinary tract infections and kidney stones. Studies have demonstrated that certain thiophene-based compounds can inhibit urease activity effectively, with some showing IC50 values as low as 17 µg/mL . This highlights the potential for further exploration of this compound in developing new urease inhibitors.

1.3 Anti-inflammatory Properties
Molecular docking studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This positions the compound as a candidate for anti-inflammatory drug development .

Organic Electronics Applications

2.1 Organic Photovoltaics
this compound can be utilized as a building block in organic photovoltaic (OPV) devices due to its π-conjugated system which enhances charge transport properties . The rigidity and coplanarity of the cyclopenta[b]thiophene structure facilitate efficient π−π stacking, crucial for high-performance organic semiconductors.

2.2 Field Effect Transistors (OFETs)
The compound's electronic properties make it suitable for use in organic field-effect transistors (OFETs). Its ability to form stable thin films can lead to improved device performance in terms of mobility and on/off ratios .

Chemical Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compound .

Case Studies

StudyApplicationFindings
Study on Urease InhibitionMedicinal ChemistryCompounds similar to the target showed significant urease inhibition with IC50 values ranging from 17 µg/mL to 38 µg/mL .
Molecular Docking StudiesAnti-inflammatoryIndicated potential as a 5-lipoxygenase inhibitor, suggesting anti-inflammatory applications .
Organic Photovoltaics ResearchMaterials ScienceDemonstrated that thiophene derivatives can enhance charge transport in OPVs .

Comparison with Similar Compounds

Structural Features

The target compound is compared with structurally related acetamides and sulfonamide derivatives (Table 1):

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Cyclopenta[b]thiophene -CN at C3; -SO₂-(4-methoxyphenyl) at C2 374.43 Cyano, sulfonyl, methoxy
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide Cyclopenta[b]thiophene -CN at C3; -Cl at acetamide 240.71 Cyano, chloro
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-hydroxyphenylamino)acetamide Cyclopenta[b]thiophene -CN at C3; -NH-(3-hydroxyphenyl) at acetamide 313.37 Cyano, hydroxyl, amino
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline -SO₂-pyrrolidinyl; -OCH₃ at phenyl 456.52 Sulfonyl, pyrrolidinyl, methoxy
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Thiazole -Piperazinyl-(4-methoxyphenyl); -CH₃ at phenyl 422.54 Piperazinyl, methoxy

Key Observations :

  • The 4-methoxyphenylsulfonyl group improves solubility and membrane permeability relative to chloro or hydroxyl substituents .

Anticancer Activity :

  • The target compound’s derivatives (e.g., Compound 9 in ) showed IC₅₀ values of <10 μM against MCF-7 cells, outperforming analogs with chloro or hydroxyl substituents .
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () exhibited broad-spectrum activity against HCT-116 and PC-3 cells, suggesting sulfonyl-linked heterocycles enhance cytotoxicity .

Mechanistic Insights :

  • The sulfonyl group in the target compound likely interacts with kinase ATP-binding pockets, similar to tyrosine kinase inhibitors .
  • Piperazine-containing thiazole analogs () showed MMP inhibitory activity, highlighting the role of sulfonamide flexibility in target selectivity .

Yield Comparison :

  • Target compound: ~62–80% yield (similar to chloroacetamide precursor) .
  • Thiazole analogs: 72–86% yields due to optimized coupling conditions .

Q & A

Q. What are the established synthetic routes for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiocarbohydrazide derivatives react with ketones under green conditions (ethanol, room temperature) to form thiohydrazone intermediates, followed by cyclization (). Optimization can involve varying catalysts (e.g., acetic acid in refluxing ethanol) or solvent systems (e.g., ethanol vs. DCM) to improve yields. Reaction progress should be monitored via TLC, and purity confirmed by HPLC ().

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 7.10–8.30 ppm, cyclopenta-thiophene CH2_2 signals at δ 2.90–1.10 ppm) (). IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, C≡N at ~2200 cm1^{-1}) ().
  • Crystallography : Single-crystal XRD using SHELXL software refines bond lengths/angles and validates stereochemistry ().
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) ().

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF7) using MTT assays with IC50_{50} determination. Compare to positive controls like gefitinib ().
  • Enzyme Inhibition : Test tyrosine kinase inhibition via ATP-binding site competition assays (e.g., fluorescence polarization) ().
  • Solubility and Stability : Assess kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes ().

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of tyrosine kinase inhibition by this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., binding to EGFR tyrosine kinase). Validate with MD simulations (≥100 ns) to assess binding stability ().
  • DFT Calculations : Apply B3LYP/6-31G(d) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and correlate with inhibitory activity ().
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, cyano hydrophobic group) using MOE or Phase ().

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. IV), plasma protein binding (equilibrium dialysis), and tissue distribution (LC-MS/MS). Poor in vivo activity may stem from rapid clearance ().
  • Metabolite Identification : Use high-resolution LC-MS to detect Phase I/II metabolites. For example, sulfone oxidation or cyclopenta ring hydroxylation may reduce potency ().
  • Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes. Test in xenograft models ().

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the cyclopenta-thiophene core?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with fluorophenyl or pyridinyl groups) ().
  • Bioisosteric Replacement : Substitute the sulfonylacetamide group with phosphonate or triazole moieties ().
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50_{50} data from analogs ().

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